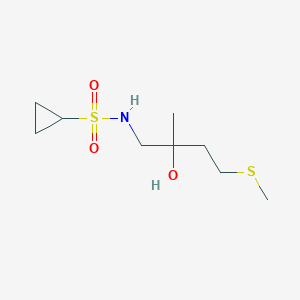![molecular formula C21H23N5 B2563391 3-(3-メチルフェニル)-N-ペンチル-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミン CAS No. 866843-82-5](/img/structure/B2563391.png)
3-(3-メチルフェニル)-N-ペンチル-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic compound that belongs to the class of triazoloquinazolines This compound is characterized by a triazoloquinazoline core structure, which is a fused ring system combining triazole and quinazoline moieties The presence of a 3-methylphenyl group and a pentylamine side chain further defines its chemical identity
科学的研究の応用
抗結核活性
結核(TB)は、特にHIVに共感染している免疫不全者など、世界的な健康上の課題として残っています。求核置換反応から合成された化合物XIa–oは、有望な抗結核活性を示しています。特に、N-(4-ニトロフェニル)-5-フェニル-[1,2,4]トリアゾロ[1,5-c]-キナゾリン-2-アミン(IXi)およびN-(4-クロロフェニル)-5-フェニル-[1,2,4]トリアゾロ[1,5-c]-キナゾリン-2-アミン(IXk)は、最小発育阻止濃度(MIC)が3 µg/mLで、大腸菌、緑膿菌、表皮ブドウ球菌に対して強力な活性を示しました。 さらに、IXiは、HIV1およびHIV2の両方に対して、6.25 µg/mLで抗結核活性を示し、7.15 µg/mLで抗HIV活性を示しました .
抗HIV活性
TBとHIVの共感染リスクを考えると、IXiやIXkのような化合物は、二重の薬剤として有望です。これらの抗HIV活性は、新規な抗結核薬および抗HIV薬としてのさらなる最適化と開発の可能性を示唆しています。 これらの知見は、多剤耐性TB株による課題と効果的な治療法の必要性に対処するのに役立ちます .
抗菌活性
同じ化合物(IXiとIXk)は、グラム陽性菌とグラム陰性菌に対しても抗菌活性を示します。これらのMIC値は、大腸菌、緑膿菌、表皮ブドウ球菌に対して強い効果を示しています。 これらの結果は、化合物が抗菌剤としての可能性があることを示しています .
その他の用途
主な焦点は抗結核活性と抗HIV活性ですが、さらなる調査により、他の用途が明らかになる可能性があります。研究者は、創薬、医薬品化学、関連分野における可能性を探ることができます。
要約すると、3-(3-メチルフェニル)-N-ペンチル-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミンは、感染症治療に影響を与える多面的な化合物として有望です。 そのユニークな構造は、さまざまな科学的文脈での継続的な探求を正当化します . 特定の質問がある場合や、さらなる詳細が必要な場合は、お気軽にお問い合わせください。
作用機序
Target of Action
The primary targets of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . This suggests that the compound may target pathogens responsible for these diseases.
Mode of Action
The exact mode of action of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine It’s synthesized by the nucleophilic substitution reaction of a related compound with different aryl amines . This suggests that it might interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Similar compounds have shown to affect the life cycle of hiv and tb pathogens , suggesting that it might interfere with the biochemical pathways of these pathogens.
Result of Action
The molecular and cellular effects of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that it might have similar effects.
生化学分析
Biochemical Properties
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine plays a significant role in biochemical reactions due to its ability to bind with enzymes and proteins. It interacts with enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity . This inhibition can lead to various therapeutic effects, including anti-inflammatory and neuroprotective actions. The compound also binds to receptors like GABA_A, modulating their activity and influencing neurotransmission .
Cellular Effects
The effects of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine on cells are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell viability in cancer cells .
Molecular Mechanism
At the molecular level, 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects gene expression by modulating transcription factors and signaling pathways, leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective actions . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects depends on the species and the duration of exposure.
Metabolic Pathways
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also influence the metabolism of other drugs by inhibiting or inducing metabolic enzymes .
Transport and Distribution
Within cells and tissues, 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins, which facilitate its uptake and distribution . The compound tends to accumulate in tissues with high lipid content, such as the brain and liver .
Subcellular Localization
The subcellular localization of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on metabolic enzymes and signaling pathways . The compound may also undergo post-translational modifications, such as phosphorylation, which can influence its localization and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process:
Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic or basic conditions to form the triazole ring, followed by cyclization to form the quinazoline ring.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the triazoloquinazoline core is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pentylamine Side Chain: The final step involves the nucleophilic substitution reaction where the triazoloquinazoline derivative is reacted with pentylamine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the
特性
IUPAC Name |
3-(3-methylphenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-3-4-7-13-22-20-17-11-5-6-12-18(17)26-21(23-20)19(24-25-26)16-10-8-9-15(2)14-16/h5-6,8-12,14H,3-4,7,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXKNJKTHKZGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
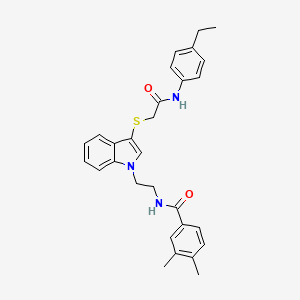
![[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL](/img/structure/B2563309.png)
![3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2563310.png)
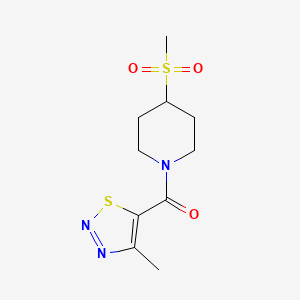
![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563314.png)
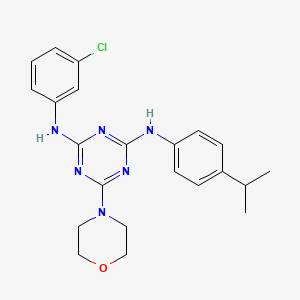
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2563316.png)
![N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2563317.png)
![N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2563318.png)
![N-(2,5-dimethoxyphenyl)-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2563319.png)
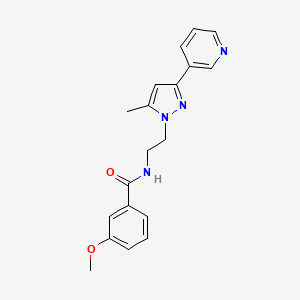
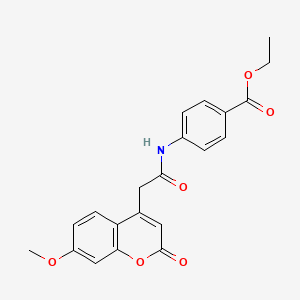
![3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2563325.png)
